N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, fluorine, nitro, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-2,3,5,6-tetrafluorophenyl precursor. This precursor can be synthesized through a series of nucleophilic substitution reactions, where fluorine atoms are introduced into the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: Shares the tetrafluorophenyl group but differs in the presence of a pyridine ring instead of a pyrazole ring.
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide: Contains a similar tetrafluorophenyl group but is part of an imidazolium salt.
Uniqueness
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H5BrF4N4O3 |
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Molecular Weight |
397.08 g/mol |
IUPAC Name |
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H5BrF4N4O3/c1-19-10(3(2-17-19)20(22)23)11(21)18-9-7(15)5(13)4(12)6(14)8(9)16/h2H,1H3,(H,18,21) |
InChI Key |
BWNJAWUCPMZPLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
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